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molecular formula C12H8N2O4 B165474 2,2'-Dinitrobiphenyl CAS No. 2436-96-6

2,2'-Dinitrobiphenyl

Cat. No. B165474
M. Wt: 244.2 g/mol
InChI Key: QAFJHDNFUMKVIE-UHFFFAOYSA-N
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Patent
US08163900B2

Procedure details

Compound 9H was synthesized by an adaptation of a literature procedure, Gillespie et al. (2002) J. Org. Chem. 67:3450-3458. 2,2′-Dinitrobiphenyl (102.0 g, 417.5 mmol) and 10% Pd/C (16.4 g) were combined with 300 mL EtOAc in a hydrogenation vessel. The vessel was pressurized to 40 psi H2 for 3.5 h (when H2 was no longer being consumed). The slurry was filtered through a plug of celite. Rotary evaporation followed by drying on a vacuum line gave pure product as light yellow/orange powder in 100% yield. 1H NMR (CDCl3, 297K, 300 MHz): δ 3.71 (s, 4H), δ 6.79 (dd, 2H, J=8.0, 1.2 Hz), δ 6.84 (td, 2H, J=7.4, 1.2 Hz), δ 7.12 (dd, 2H, J=8.0, 1.5 Hz), δ 7.19 (td, 2H, J=7.4, 1.5 Hz). 13C NMR (CDCl3, 297K, 300 MHz): δ 115.58, δ 118.71, δ 124.62, δ 128.81, δ 131.08, δ 144.22. HRMS (ESI-EMM): m/z=185.1073 ([M+H]+), Δ=2.7 ppm.
Quantity
102 g
Type
reactant
Reaction Step One
Name
Quantity
16.4 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)([O-])=O>[Pd].CCOC(C)=O>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[NH2:16]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
16.4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(when H2 was no longer being consumed)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
Rotary evaporation
CUSTOM
Type
CUSTOM
Details
by drying on a vacuum line
CUSTOM
Type
CUSTOM
Details
gave pure product as light yellow/orange powder in 100% yield

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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